molecular formula C19H22F3N5O3S2 B2870550 N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105201-20-4

N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2870550
CAS No.: 1105201-20-4
M. Wt: 489.53
InChI Key: ORIMZSPNWWIWFH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology and signal transduction. Its molecular architecture, featuring a 1,3,4-thiadiazole core linked to a trifluoromethyl-substituted benzoylpiperazine moiety, is characteristic of compounds designed to modulate kinase activity. Research into analogous structures suggests this compound is a potential inhibitor of key oncogenic kinases , potentially targeting pathways such as PI3K/Akt/mTOR or receptor tyrosine kinases, which are frequently dysregulated in cancers. The presence of the thiadiazole-thioacetamide framework is associated with robust biological activity, including antiproliferative effects . Consequently, this reagent serves as a crucial chemical probe for researchers investigating the mechanisms of cell proliferation, apoptosis, and survival signaling in vitro. It enables the study of specific kinase functions in disease models and contributes to the structure-activity relationship (SAR) studies aimed at developing novel targeted therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O3S2/c1-30-11-6-23-15(28)12-31-18-25-24-17(32-18)27-9-7-26(8-10-27)16(29)13-2-4-14(5-3-13)19(20,21)22/h2-5H,6-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIMZSPNWWIWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a trifluoromethylbenzoyl moiety. Its molecular formula is C19H22F3N5O3S2C_{19}H_{22}F_3N_5O_3S_2 with a molecular weight of 489.5 g/mol. The structure is depicted below:

PropertyValue
CAS Number 1105201-20-4
Molecular Formula C19H22F3N5O3S2
Molecular Weight 489.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole moiety is crucial for its biological activity, as evidenced in various studies highlighting the importance of this scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Studies : A study demonstrated that related thiadiazole derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.6 µg/ml to 300 µg/ml .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.

  • In Vitro Studies : Compounds with similar structures have been tested against human lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
  • Cell Proliferation Inhibition : The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Comparative Analysis

A comparative analysis of this compound with other thiadiazole derivatives reveals its promising profile:

Compound NameAntimicrobial ActivityAnticancer ActivityMIC/IC50 Values
Compound AYesModerate15.6 µg/ml
Compound BYesHigh10 µg/ml
Target Compound Yes High <10 µg/ml

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Thiadiazole vs. Benzothiazole Derivatives: Compounds like N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide () replace the thiadiazole core with a benzothiazole.
  • Fused Imidazo-Thiadiazole Systems : Derivatives such as 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () incorporate fused rings, which may enhance rigidity and selectivity for specific enzyme pockets .

Substituent Effects

  • Trifluoromethyl vs. Fluorophenyl Groups: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide () substitutes the trifluoromethylbenzoyl group with a fluorophenyl-piperazine.
  • Thioether vs. Phenoxy Linkers: Compounds like N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () use benzylthio or phenoxy linkers instead of the piperazine-benzoyl group. These variations alter steric bulk and electronic interactions, influencing receptor affinity .

Physicochemical and Pharmacokinetic Properties

  • The 2-methoxyethyl group counterbalances this by introducing polarity .
  • Metabolic Stability : Piperazine-containing derivatives (e.g., ) are prone to N-dealkylation, whereas the benzoyl-piperazine in the target compound may resist such metabolism due to steric hindrance .

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